N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Description
N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a thiazole ring and a triazole ring. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-10-13(11-6-4-3-5-7-11)18-14(23-10)17-12(21)8-22-15-19-16-9-20(15)2/h3-7,9H,8H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSXUXBVOOTHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NN=CN2C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the triazole moiety. Common reagents used include thioamides, hydrazines, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety in the compound exhibits nucleophilic character, enabling substitution reactions under mild alkaline conditions. For example:
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Alkylation : Treatment with alkyl halides (e.g., 2-chloroethyl acetate) in ethanol with potassium carbonate yields S-alkylated derivatives . This reaction preserves the thiazole and triazole rings while introducing functionalized side chains.
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Acylation : Reaction with chloroacetyl chloride in dry dioxane and triethylamine produces thioester derivatives, leveraging the sulfanyl group’s reactivity .
Reaction Conditions
| Reagent | Solvent | Catalyst | Yield |
|---|---|---|---|
| 2-Chloroethyl acetate | Ethanol | K₂CO₃ | 81% |
| Chloroacetyl chloride | Dioxane | Et₃N | 90% |
Functionalization of the Acetamide Group
The acetamide (-NHCOCH₃) group participates in hydrolysis and condensation reactions:
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Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, generating a carboxylic acid derivative. For example, refluxing with NaOH yields 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid .
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Condensation : Reaction with hydrazine hydrate forms hydrazide derivatives, which can cyclize with aromatic aldehydes to produce 1,3,4-thiadiazole hybrids .
Example Pathway
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Hydrolysis:
-
Condensation:
Thiazole Ring Reactivity
The 5-methyl-4-phenyl-thiazole ring undergoes electrophilic substitution at the C-2 position. Halogenation (e.g., bromination) with N-bromosuccinimide (NBS) in acetic acid introduces bromine atoms, enhancing bioactivity .
Triazole Ring Functionalization
The 4-methyl-4H-1,2,4-triazole ring participates in cycloaddition reactions. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-linked hybrids .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl group attached to the thiazole ring. This reaction diversifies the compound’s aromatic substituents, as demonstrated in analogous thiazole systems .
Optimized Conditions
Comparative Reactivity of Structural Analogues
The compound’s dual heterocyclic system shows distinct reactivity compared to simpler analogues:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that thiazole and triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to N~1~-(5-Methyl-4-Phenyl-1,3-Thiazol-2-Yl)-2-[(4-Methyl-4H-1,2,4-Triazol-3-Yl)Sulfany]Acetamide show effectiveness against a range of bacteria and fungi. The mechanism often involves the inhibition of key enzymes necessary for microbial growth.
Anticancer Properties:
Several derivatives of thiazoles have been investigated for their anticancer potential. A notable case study revealed that compounds with similar structures induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers tested a series of thiazole derivatives against various cancer cell lines. The results showed that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics .
Agriculture
Pesticidal Applications:
The compound's ability to inhibit certain biological pathways makes it a candidate for developing new pesticides. Research has shown that thiazole derivatives can act as effective fungicides by disrupting fungal cell wall synthesis.
Herbicidal Activity:
Studies have indicated that triazole-containing compounds can serve as herbicides by inhibiting the growth of unwanted plant species while being less harmful to crops. Field trials demonstrated significant reductions in weed populations when treated with formulations containing similar thiazole-triazole hybrids.
Materials Science
Polymer Development:
Due to its unique chemical structure, N~1~-(5-Methyl-4-Phenyl-1,3-Thiazol-2-Yl)-2-[(4-Methyl-4H-1,2,4-Triazol-3-Yl)Sulfany]Acetamide can be utilized as a building block in the synthesis of new polymers with enhanced properties such as thermal stability and mechanical strength.
Nanocomposite Materials:
Research into nanocomposite materials has shown that incorporating thiazole derivatives can improve the electrical conductivity and thermal properties of polymers. These materials have potential applications in electronics and energy storage devices.
Mechanism of Action
The mechanism of action of N1-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE
- 1-METHYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-4-CARBONITRILE
Uniqueness
N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N~1~-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a triazole moiety, which is known for its diverse biological activities. The molecular formula is C17H22N4OS, with a molecular weight of 342.45 g/mol. The structure includes functional groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 342.45 g/mol |
| XLogP3-AA | 6.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Antimicrobial Activity
Research has indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of N~1~-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have reported that thiazole-containing compounds can induce apoptosis in cancer cells. Specifically, N~1~-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamide has demonstrated cytotoxic effects against several cancer cell lines including breast and colon cancer cells . The mechanism involves the disruption of cellular signaling pathways leading to cell death.
The primary mechanism of action for this compound involves the inhibition of key enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacterial cells. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and resulting in lethal double-strand breaks .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against pathogenic bacteria. The results indicated that N~1~-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamide exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ciprofloxacin .
Study 2: Anticancer Activity
In another study focusing on anticancer activity, researchers synthesized a series of thiazole and triazole derivatives. The compound was tested against human breast cancer (T47D) and colon cancer (HCT116) cell lines, showing significant cytotoxicity with IC50 values of 27.3 µM and 6.2 µM respectively . This suggests potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N~1~-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how can yield be improved?
- Methodology :
- Use a two-step protocol: (1) React 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base. (2) Purify via filtration and recrystallization from ethanol-DMF mixtures to isolate the product .
- Optimize stoichiometry (e.g., 10 mmol substrate with 10 mmol chloroacetyl chloride) and solvent choice (dioxane for solubility, ethanol-DMF for recrystallization) .
- Key Parameters : Temperature control (<25°C), dropwise addition of reagents, and solvent polarity adjustments to minimize side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
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1H NMR : Confirm substitution patterns (e.g., methyl groups at δ 2.1–2.4 ppm, phenyl protons at δ 7.2–7.8 ppm) .
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IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
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LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~386) and fragmentation patterns .
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Elemental Analysis : Validate C, H, N, S percentages (±0.3% theoretical) .
Table 1: Common Analytical Techniques for Structural Confirmation
Technique Purpose Example Data from Evidence 1H NMR Substituent positioning δ 2.3 (s, 3H, CH3) IR Functional group identification 1650 cm⁻¹ (C=O) LC-MS Molecular weight confirmation m/z 386 [M+H]+
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodology :
- PASS Program : Predict pharmacological effects (e.g., anti-inflammatory, anticancer) based on structural analogs .
- Molecular Docking : Simulate binding affinity to target proteins (e.g., COX-2 for anti-exudative activity) using AutoDock Vina or similar software .
- DFT Calculations : Analyze electron density distribution to rationalize reactivity or stability .
Q. What in vivo models are suitable for evaluating anti-exudative activity, and how are results interpreted?
- Methodology :
- Formalin-Induced Edema in Rats : Inject 1% formalin subcutaneously; measure paw volume at 0, 1, 3, and 6 hours post-administration. Compare treated groups to controls (e.g., indomethacin) .
- Dose-Response Analysis : Use 10–50 mg/kg doses to establish efficacy thresholds and calculate ED50 values .
- Key Metrics : Percent inhibition of edema relative to controls, statistical significance (p < 0.05 via ANOVA) .
Q. How can structural ambiguities or contradictory spectroscopic data be resolved?
- Methodology :
- Combined Spectroscopic/DFT Approach : Compare experimental NMR/IR data with DFT-predicted spectra (e.g., Gaussian 09 at B3LYP/6-311G** level) to validate tautomeric forms or conformational isomers .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., triazole-thiazole hybrids) .
Q. What strategies improve solubility for pharmacological assays?
- Methodology :
- Co-solvent Systems : Use ethanol-DMF (1:1) or PEG-400 to enhance aqueous solubility .
- Salt Formation : React with HCl or sodium hydroxide to generate ionizable derivatives .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodology :
- Substituent Variation : Modify phenyl (e.g., electron-withdrawing groups) or triazole (e.g., methyl to ethyl) moieties .
- Biological Screening : Test derivatives against multiple targets (e.g., COX-2, TNF-α) to identify key pharmacophores .
Addressing Data Contradictions
Q. How to reconcile discrepancies in reported biological activity across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, animal models) from conflicting studies .
- Dose Standardization : Normalize results to molar concentrations to account for purity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
